molecular formula C17H20N2O2 B6248960 (4-tert-butylphenyl)methyl N-(pyridin-3-yl)carbamate CAS No. 352344-85-5

(4-tert-butylphenyl)methyl N-(pyridin-3-yl)carbamate

Cat. No. B6248960
CAS RN: 352344-85-5
M. Wt: 284.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-tert-butylphenyl)methyl N-(pyridin-3-yl)carbamate (TBPC) is an organic compound with a wide range of applications in the field of scientific research. TBPC is a versatile compound that has been used in a variety of laboratory experiments, ranging from biochemical and physiological effects to synthesis methods. TBPC is a relatively new compound, having been discovered in the early 2000s, and its potential applications are still being explored.

Scientific Research Applications

(4-tert-butylphenyl)methyl N-(pyridin-3-yl)carbamate has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of heterocyclic compounds, as a ligand in coordination chemistry, as a corrosion inhibitor, and as a stabilizer in the production of polymers. It has also been used to study the effects of metal ions on the structure and function of proteins, and as a model compound to study the interaction of drugs with their target molecules.

Mechanism of Action

The mechanism of action of (4-tert-butylphenyl)methyl N-(pyridin-3-yl)carbamate is still not fully understood. It is believed that the compound binds to the active site of its target molecules, forming a covalent bond with them. This bond then triggers a series of reactions in the target molecule, leading to the desired effect.
Biochemical and Physiological Effects
(4-tert-butylphenyl)methyl N-(pyridin-3-yl)carbamate has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the growth of bacteria, reduce inflammation, and inhibit the growth of cancer cells. It has also been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

(4-tert-butylphenyl)methyl N-(pyridin-3-yl)carbamate has several advantages when used in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of experiments. It is also relatively stable and has a low toxicity, making it safe to use in experiments. However, there are also some limitations to its use. For example, it is not soluble in water, which can limit its use in certain experiments.

Future Directions

The potential applications of (4-tert-butylphenyl)methyl N-(pyridin-3-yl)carbamate are still being explored, and there are several potential future directions for its use. It could be used to study the effects of metal ions on proteins, to develop new drugs and drug delivery systems, or to develop new catalysts and stabilizers for chemical reactions. It could also be used to develop new materials for use in medical and industrial applications. Additionally, further research could be done to better understand the mechanism of action of (4-tert-butylphenyl)methyl N-(pyridin-3-yl)carbamate and its effects on biochemical and physiological processes.

Synthesis Methods

(4-tert-butylphenyl)methyl N-(pyridin-3-yl)carbamate is synthesized through a condensation reaction between 4-tert-butylphenol and pyridine-3-carbonyl chloride. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, and is typically completed in a few hours. The resulting product is a colorless solid that can be further purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-tert-butylphenyl)methyl N-(pyridin-3-yl)carbamate involves the reaction of (4-tert-butylphenyl)methylamine with pyridine-3-carbonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "(4-tert-butylphenyl)methylamine", "Pyridine-3-carbonyl chloride", "Base (such as triethylamine or sodium hydroxide)", "Solvent (such as dichloromethane or acetonitrile)" ], "Reaction": [ "Step 1: Dissolve (4-tert-butylphenyl)methylamine in a suitable solvent.", "Step 2: Add a base to the solution and stir to form the corresponding amine salt.", "Step 3: Dissolve pyridine-3-carbonyl chloride in a separate solvent.", "Step 4: Add the amine salt solution to the pyridine-3-carbonyl chloride solution and stir to form the desired product.", "Step 5: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS RN

352344-85-5

Product Name

(4-tert-butylphenyl)methyl N-(pyridin-3-yl)carbamate

Molecular Formula

C17H20N2O2

Molecular Weight

284.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.